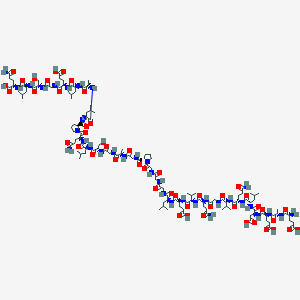

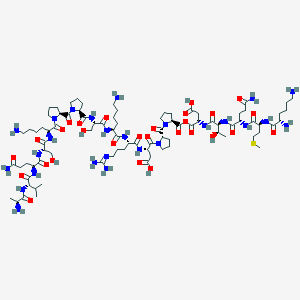

Peptide C de la proinsuline humaine

Vue d'ensemble

Description

Le C-peptide, également connu sous le nom de peptide de connexion, est un court polypeptide de 31 aminoacides qui relie la chaîne A de l’insuline à sa chaîne B dans la molécule de proinsuline. Il est libéré en quantités équimolaires avec l’insuline par les cellules bêta pancréatiques lors du clivage de la proinsuline. Initialement considéré comme biologiquement inactif, le C-peptide s’est révélé avoir des rôles physiologiques importants, en particulier dans le contexte du diabète et de ses complications .

Applications De Recherche Scientifique

Le C-peptide a une large gamme d’applications en recherche scientifique, notamment :

Chimie : Utilisé comme peptide modèle pour étudier la synthèse peptidique, le repliement et les interactions.

Biologie : Investigé pour son rôle dans la signalisation cellulaire et les interactions membranaires.

Médecine : Utilisé comme biomarqueur de la fonction des cellules bêta pancréatiques dans le diagnostic et la prise en charge du diabète. La thérapie de remplacement du C-peptide est explorée pour son potentiel à améliorer les complications diabétiques.

Industrie : Employé dans le développement de tests diagnostiques et de formulations thérapeutiques .

Mécanisme D'action

Le C-peptide exerce ses effets par le biais de plusieurs mécanismes :

Liaison aux récepteurs membranaires cellulaires : Le C-peptide se lie à des récepteurs couplés aux protéines G (RCPG) spécifiques sur la membrane cellulaire, distincts du récepteur de l’insuline.

Activation des voies de signalisation en aval : Cette liaison active diverses voies de signalisation intracellulaires, notamment celles impliquées dans les réponses antioxydantes, anti-apoptotiques et anti-inflammatoires.

Régulation de la transcription cellulaire : Le C-peptide peut être internalisé et influencer l’expression génique en interagissant avec les facteurs de transcription .

Orientations Futures

C-peptide is a potential therapeutic agent for the treatment of diabetes-associated long-term complications . Its physiological effects and therapeutic potential are being studied, and it may be useful in assays to monitor changes in T cell autoimmunity and antigen-specific therapies for type 1 diabetes .

Analyse Biochimique

Biochemical Properties

Human proinsulin C-peptide is not only a chaperone for insulin in β-cells, but also a signaling molecule that regulates many physiological and biochemical processes via specific C-peptide receptors . Its regulatory effects are tissue-specific and largely depend on the physiological state of an organism, C-peptide concentration, and its ability to form complexes .

Cellular Effects

Human proinsulin C-peptide has been shown to prevent the development of inflammation in vascular endothelial cells . In type 1 diabetes mellitus, which is characterized by a C-peptide deficiency, C-peptide replacement therapy has been shown to have beneficial effects .

Molecular Mechanism

Human proinsulin C-peptide realizes its effects through its binding to a specific receptor on the cell membrane and activation of downstream signaling pathways . Intracellular signaling involves G-proteins and Ca 2+ -dependent pathways; this leads to activation and increased expression of endothelial nitric oxide synthase, Na + /K + -ATPase and important transcription factors involved in apoptosis, anti-inflammatory and other intracellular defense mechanisms .

Metabolic Pathways

Human proinsulin C-peptide is involved in the regulation of synthesis and secretion of adipokines, which is indicative of its role in controlling energy homeostasis .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le C-peptide peut être synthétisé en utilisant la synthèse peptidique en phase solide (SPPS), une méthode qui permet l’addition séquentielle d’aminoacides à une chaîne peptidique en croissance. Le processus implique les étapes suivantes :

Attachement du premier aminoacide : à une résine solide.

Addition séquentielle d’aminoacides protégés : en utilisant des agents de couplage tels que le N,N’-diisopropylcarbodiimide (DIC) et le 1-hydroxybenzotriazole (HOBt).

Déprotection des chaînes latérales d’aminoacides : en utilisant de l’acide trifluoroacétique (TFA).

Clivage du peptide de la résine : et purification en utilisant la chromatographie liquide haute performance (HPLC).

Méthodes de production industrielle : Dans les milieux industriels, le C-peptide est souvent produit en utilisant la technologie de l’ADN recombinant. Cela implique l’insertion du gène codant pour le C-peptide dans un système d’expression approprié, comme Escherichia coli ou la levure, qui produit ensuite le peptide en grandes quantités. Le peptide est ensuite purifié en utilisant des techniques chromatographiques .

Analyse Des Réactions Chimiques

Types de réactions : Le C-peptide subit diverses réactions chimiques, notamment :

Oxydation : Le C-peptide peut être oxydé par des espèces réactives de l’oxygène (ROS), conduisant à la formation de ponts disulfures entre les résidus cystéine.

Réduction : La réduction des ponts disulfures peut être obtenue en utilisant des agents réducteurs tels que le dithiothréitol (DTT) ou le bêta-mercaptoéthanol.

Substitution : Les résidus d’aminoacides du C-peptide peuvent être substitués en utilisant la mutagenèse dirigée pour étudier les effets de résidus spécifiques sur sa fonction.

Réactifs et conditions courantes :

Oxydation : Peroxyde d’hydrogène (H2O2) ou autres ROS.

Réduction : Dithiothréitol (DTT) ou bêta-mercaptoéthanol.

Substitution : Mutagenèse dirigée en utilisant la réaction en chaîne par polymérase (PCR) et des amorces spécifiques.

Principaux produits formés :

Oxydation : Formation de ponts disulfures.

Réduction : Clivage des ponts disulfures.

Substitution : Peptides mutants avec des séquences d’aminoacides modifiées

Comparaison Avec Des Composés Similaires

Le C-peptide est unique par rapport aux autres peptides en raison de son rôle spécifique dans la biosynthèse de l’insuline et de ses effets physiologiques. Des composés similaires comprennent :

Insuline : Une hormone qui régule le métabolisme du glucose mais n’a pas les mêmes propriétés anti-inflammatoires et antioxydantes que le C-peptide.

Glucagon : Une autre hormone pancréatique impliquée dans le métabolisme du glucose, mais avec des rôles physiologiques différents.

Proinsuline : La molécule précurseur à partir de laquelle l’insuline et le C-peptide sont dérivés, mais elle ne possède pas les fonctions individuelles du C-peptide .

L’unicité du C-peptide réside dans son double rôle de biomarqueur de la fonction des cellules bêta et son potentiel thérapeutique pour atténuer les complications diabétiques.

Propriétés

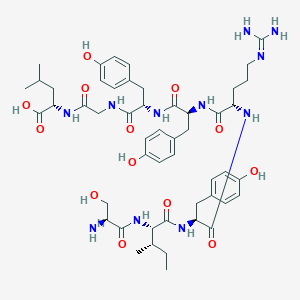

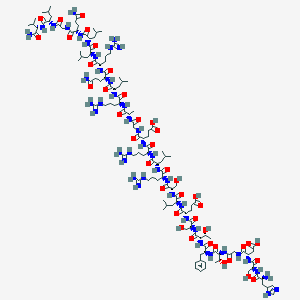

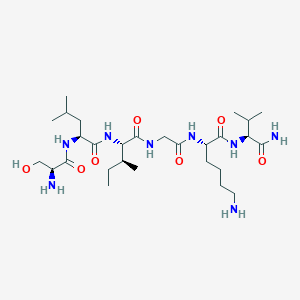

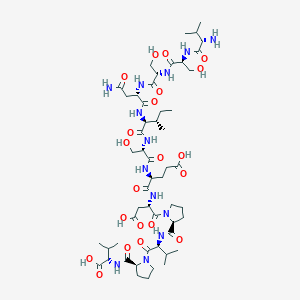

IUPAC Name |

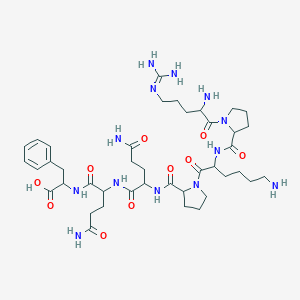

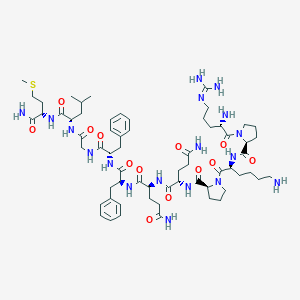

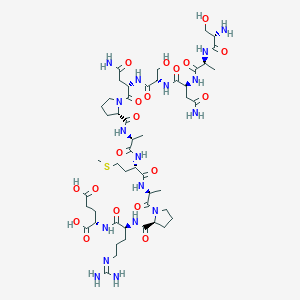

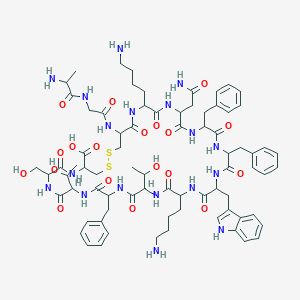

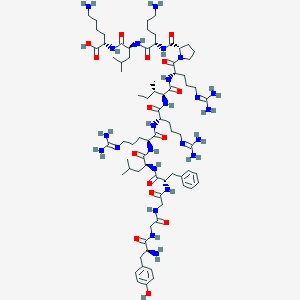

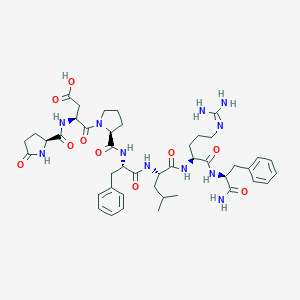

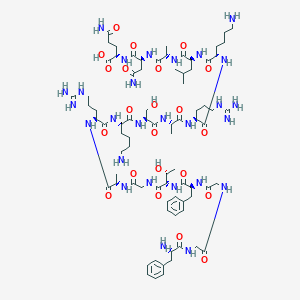

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[2-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C129H211N35O48/c1-58(2)42-77(155-113(195)74(31-39-102(184)185)151-127(209)105(65(15)16)162-114(196)71(25-32-88(131)167)145-95(174)54-141-126(208)104(64(13)14)161-115(197)72(26-33-89(132)168)150-118(200)80(45-61(7)8)156-121(203)83(48-103(186)187)159-112(194)73(30-38-101(182)183)148-107(189)67(18)143-109(191)69(130)24-36-99(178)179)111(193)138-50-93(172)135-49-92(171)136-55-98(177)163-40-20-22-86(163)124(206)140-51-94(173)142-66(17)106(188)137-52-96(175)146-84(56-165)122(204)157-81(46-62(9)10)119(201)152-75(27-34-90(133)169)128(210)164-41-21-23-87(164)125(207)160-78(43-59(3)4)116(198)144-68(19)108(190)154-79(44-60(5)6)117(199)149-70(29-37-100(180)181)110(192)139-53-97(176)147-85(57-166)123(205)158-82(47-63(11)12)120(202)153-76(129(211)212)28-35-91(134)170/h58-87,104-105,165-166H,20-57,130H2,1-19H3,(H2,131,167)(H2,132,168)(H2,133,169)(H2,134,170)(H,135,172)(H,136,171)(H,137,188)(H,138,193)(H,139,192)(H,140,206)(H,141,208)(H,142,173)(H,143,191)(H,144,198)(H,145,174)(H,146,175)(H,147,176)(H,148,189)(H,149,199)(H,150,200)(H,151,209)(H,152,201)(H,153,202)(H,154,190)(H,155,195)(H,156,203)(H,157,204)(H,158,205)(H,159,194)(H,160,207)(H,161,197)(H,162,196)(H,178,179)(H,180,181)(H,182,183)(H,184,185)(H,186,187)(H,211,212)/t66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,104-,105-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUAQYXWVJDEQY-QENPJCQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C129H211N35O48 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186651 | |

| Record name | Proinsulin C-peptide (human) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3020.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33017-11-7, 59112-80-0 | |

| Record name | Proinsulin C-peptide (human) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033017117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C-peptide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16187 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Proinsulin C-peptide (human) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-[[2-[[2-[[2-[[5-Amino-2-[[5-amino-2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B549625.png)